N,N-dimethylindolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylindolizine-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The indolizine scaffold is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylindolizine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization or cross-coupling reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indolizine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylindolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
N,N-dimethylindolizine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits potential biological activities, such as enzyme inhibition and antimicrobial properties. It is studied for its effects on various biological targets.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Mechanism of Action
The mechanism of action of N,N-dimethylindolizine-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound can inhibit enzymes by forming hydrogen bonds with the active sites, thereby blocking their activity. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways .
Comparison with Similar Compounds
N,N-dimethylindolizine-2-carboxamide can be compared with other indolizine derivatives, such as:
Indole-2-carboxamide: Similar in structure but lacks the dimethyl groups, which can affect its biological activity and chemical properties.
Indolizine-3-carboxamide: The carboxamide group is positioned differently, leading to variations in reactivity and biological effects.
N-methylindolizine-2-carboxamide: Contains only one methyl group, which can influence its solubility and interaction with molecular targets.
Properties
IUPAC Name |
N,N-dimethylindolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWPTJJJCXAJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN2C=CC=CC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.